![molecular formula C9H11Cl2N3S B2514920 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea CAS No. 1152549-09-1](/img/structure/B2514920.png)
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea
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Overview
Description
“3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea” is a chemical compound with the CAS Number: 1152549-09-1. It has a molecular weight of 264.18 . The IUPAC name for this compound is N-[2-(2,4-dichlorophenyl)ethyl]hydrazinecarbothioamide .
Molecular Structure Analysis
The InChI code for “3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea” is 1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15). The InChI key is AWAAHIWQSPISAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea” is a powder with a purity of 95%. It has a melting point of 110-111 degrees Celsius .Scientific Research Applications
PDK1 Inhibitors in Cancer Research
3-Amino-1,2,4-triazine derivatives, which can be synthesized from 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea, have been found to be potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs) . PDKs are serine/threonine kinases that are directly involved in altered cancer cell metabolism, resulting in cancer aggressiveness and resistance . These compounds have shown therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
3-Amino-1,2,4-triazole, a derivative of 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea, is used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Production of Plant Protection Products
One of the earliest areas of widespread use of 3- and 4-amino-1,2,4-triazoles, which can be synthesized from 3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea, is in the production of plant protection products . These include various insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers .
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H312, H315, H319, H332, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-amino-3-[2-(2,4-dichlorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3S/c10-7-2-1-6(8(11)5-7)3-4-13-9(15)14-12/h1-2,5H,3-4,12H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAAHIWQSPISAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea |
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